2-bromo-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide
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Overview
Description
2-bromo-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide is a complex organic compound with the molecular formula C20H17BrN2O4S. It is characterized by the presence of a bromine atom, a methoxyaniline group, and a sulfonylphenyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds.
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of specialized equipment to handle the reagents and reaction conditions safely .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the methoxyaniline and sulfonylphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .
Scientific Research Applications
2-bromo-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-bromo-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfonylphenyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(4-(((3,4-dimethyl-5-isoxazolyl)amino)sulfonyl)phenyl)benzamide: This compound has a similar structure but includes a dimethyl-isoxazole group instead of the methoxyaniline group.
2-bromo-4-methoxyaniline: This compound shares the methoxyaniline group but lacks the sulfonylphenyl and benzamide components.
2-bromo-4-methylacetanilide: This compound has a similar bromine and aniline structure but includes a methyl group and an acetanilide core.
Uniqueness
2-bromo-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H17BrN2O4S |
---|---|
Molecular Weight |
461.3 g/mol |
IUPAC Name |
2-bromo-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C20H17BrN2O4S/c1-27-16-10-6-15(7-11-16)23-28(25,26)17-12-8-14(9-13-17)22-20(24)18-4-2-3-5-19(18)21/h2-13,23H,1H3,(H,22,24) |
InChI Key |
JQRSTLQCBDGGFH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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